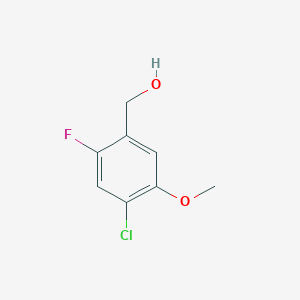

(4-Chloro-2-fluoro-5-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-2-fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups, and a methanol group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanols .

Scientific Research Applications

(4-Chloro-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

- (5-Chloro-2-fluoro-4-methoxyphenyl)methanol

- (4-Fluoro-2-methoxyphenyl)methanol

Comparison: Compared to these similar compounds, (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern. The combination of chlorine, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specific binding affinities. These characteristics make it a valuable compound for various applications in research and industry .

Biological Activity

The compound (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is a phenolic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological applications, and research findings related to this compound, highlighting its antimicrobial, anticancer, and herbicidal properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoro-5-methoxybenzaldehyde with reducing agents such as sodium borohydride. The resulting compound can be characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest its effectiveness as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | ≤0.25 |

| Candida albicans | ≤0.25 |

The compound's activity was compared to standard antibiotics like ciprofloxacin, which exhibited MIC values of 4 µg/mL against similar strains .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against multiple cancer cell lines according to the National Cancer Institute's protocols. Notably, it demonstrated significant antiproliferative effects with growth inhibition percentages (PGI) reaching up to 65% at concentrations around 10 µM.

| Cell Line | PGI (%) at 10 µM |

|---|---|

| SNB-19 | 65.12 |

| NCI-H460 | 55.61 |

| SNB-75 | 54.68 |

Molecular docking studies revealed that this compound binds effectively to tubulin sites, indicating its potential as a tubulin inhibitor similar to combretastatin A4 .

Herbicidal Activity

The herbicidal properties of this compound were assessed through various bioassays. The compound showed promising results in inhibiting the growth of specific weeds, suggesting its potential application in agricultural settings.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound showed that it effectively inhibited the growth of resistant strains of bacteria, making it a candidate for further development as an antibiotic .

- Anticancer Potential : Another investigation focused on the anticancer effects demonstrated that derivatives of this compound could enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, highlighting its therapeutic index .

Properties

Molecular Formula |

C8H8ClFO2 |

|---|---|

Molecular Weight |

190.60 g/mol |

IUPAC Name |

(4-chloro-2-fluoro-5-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |

InChI Key |

MXARVJRNGRVECY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.